lithium;9-propan-2-ylfluoren-9-ide

Description

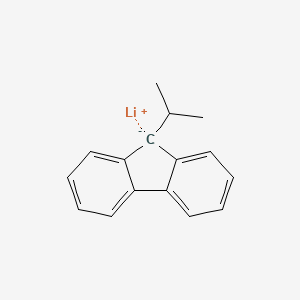

Lithium;9-propan-2-ylfluoren-9-ide is an organolithium compound featuring a fluorenide core substituted with an isopropyl group at the 9-position. This compound is stabilized by aromatic conjugation within the fluorenyl system and the electron-withdrawing effect of the lithium counterion, making it a potent nucleophile and base. It is primarily utilized in organic synthesis for deprotonation reactions, alkylation, and as a precursor for constructing complex aromatic frameworks. Its steric and electronic properties are modulated by the isopropyl substituent, which enhances solubility in non-polar solvents compared to unsubstituted lithium fluorenide .

Properties

CAS No. |

38026-22-1 |

|---|---|

Molecular Formula |

C16H15Li |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

lithium;9-propan-2-ylfluoren-9-ide |

InChI |

InChI=1S/C16H15.Li/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-11H,1-2H3;/q-1;+1 |

InChI Key |

MUBSBGLZAFXVPV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

The synthesis of lithium;9-propan-2-ylfluoren-9-ide typically involves the reaction of 9-propan-2-ylfluorene with a lithium reagent. One common method is the reaction of 9-propan-2-ylfluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Lithium;9-propan-2-ylfluoren-9-ide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 9-propan-2-ylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form 9-propan-2-ylfluorene using reducing agents like lithium aluminum hydride.

Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives of 9-propan-2-ylfluorene.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium;9-propan-2-ylfluoren-9-ide has several scientific research applications, including:

Biology: The compound is used in the study of biological systems, particularly in the investigation of the effects of lithium salts on biological processes.

Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the treatment of mood disorders and neurodegenerative diseases.

Industry: The compound is used in the development of new materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of lithium;9-propan-2-ylfluoren-9-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter signaling, particularly by inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase. These interactions lead to changes in cellular signaling pathways, which can have therapeutic effects in the treatment of mood disorders and other conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Lithium Cyclopentadienide (CpLi)

- Structure : CpLi lacks aromatic substituents, featuring a planar cyclopentadienyl ring.

- Reactivity : Less sterically hindered than lithium;9-propan-2-ylfluoren-9-ide, leading to faster but less selective reactions.

- Applications : Widely used in polymerization catalysis, whereas the fluorenide derivative is preferred for precise deprotonation in sterically demanding environments .

(9-Fluorenyl)triphenylphosphonium Bromide

- Reactivity : Functions as a phase-transfer catalyst or reagent in Wittig reactions, contrasting with the nucleophilic character of lithium fluorenides.

- Stability: More air-stable than organolithium compounds but less reactive in deprotonation .

Fmoc-Protected Amino Acids (e.g., [177966-60-8])

- Structure: Fluorenylmethoxycarbonyl (Fmoc) groups attached to amino acids.

- Function : Used in peptide synthesis for temporary amine protection, differing fundamentally from lithium fluorenides’ role as reactive intermediates.

- Solubility : Polar substituents in Fmoc derivatives enhance aqueous compatibility, unlike the hydrophobic isopropyl group in this compound .

Comparative Data Table

| Compound | Core Structure | Key Substituent | Reactivity | Primary Application | Stability in Air |

|---|---|---|---|---|---|

| This compound | Fluorenide | Isopropyl | High nucleophilicity | Deprotonation, alkylation | Low |

| Lithium Cyclopentadienide | Cyclopentadienide | None | Moderate nucleophilicity | Polymerization catalysis | Very Low |

| (9-Fluorenyl)triphenylphosphonium Bromide | Fluorenyl-phosphonium | Triphenylphosphine | Electrophilic character | Wittig reactions, phase transfer | High |

| Fmoc-Amino Acid [177966-60-8] | Fluorenylmethoxycarbonyl | Amino acid side chain | Orthogonal protection | Solid-phase peptide synthesis | Moderate |

Research Findings and Industrial Relevance

- Lithium Fluorenides in Synthesis : The isopropyl group in this compound reduces aggregation in solution, improving reaction yields in sterically hindered systems compared to simpler lithium salts like CpLi .

- Safety Considerations: Like most organolithium compounds, it is highly air- and moisture-sensitive, requiring strict inert handling conditions—contrasting with more stable phosphonium or Fmoc derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.